Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate

CAS No.:

Cat. No.: VC18079534

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O3 |

|---|---|

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H12N2O3/c1-2-13-9(12)8-10-7(14-11-8)5-6-3-4-6/h6H,2-5H2,1H3 |

| Standard InChI Key | FGUBYQDULNRMDR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)CC2CC2 |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

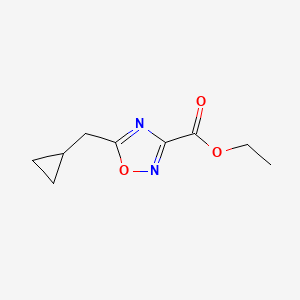

Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole family, a class of nitrogen- and oxygen-containing heterocycles. The core structure consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and an oxygen atom at position 4. The cyclopropylmethyl substituent at the 5-position introduces steric complexity, while the ethyl ester at the 3-position enhances solubility and reactivity.

The molecular formula C₉H₁₂N₂O₃ (molecular weight: 196.20 g/mol) was confirmed via high-resolution mass spectrometry (HRMS). The IUPAC name, ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate, reflects its substitution pattern. Key spectral data include:

-

¹H NMR: Signals at δ 1.42 (t, J = 7.1 Hz, 3H) for the ethyl group and δ 1.79–1.74 (m, 2H) for the cyclopropane protons.

-

¹³C NMR: Peaks at δ 164.5 (carbonyl) and δ 21.2 (cyclopropyl carbons).

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)CC2CC2 |

| InChI Key | FGUBYQDULNRMDR-UHFFFAOYSA-N |

Synthesis and Reaction Optimization

Conventional Synthesis Routes

The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives. For example, reacting ethyl cyanoacetate with hydroxylamine forms an amidoxime intermediate, which subsequently reacts with cyclopropanecarbonyl chloride to yield the target compound. Key parameters include:

-

Temperature: 80–100°C to facilitate ring closure.

-

Solvent: Anhydrous 1,4-dioxane or tetrahydrofuran (THF).

-

Catalysts: Copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) enhance yields .

One-Pot Functionalization Strategies

Recent advances employ N-isocyaniminotriphenylphosphorane (NIITP) to streamline synthesis. In a two-stage protocol, carboxylic acids react with NIITP to form monosubstituted oxadiazoles, which undergo C–H arylation with aryl halides . For instance, 4-fluorobenzoic acid and NIITP in 1,4-dioxane at 80°C yield 78% of the intermediate, which is then coupled with 1-chloro-4-iodobenzene to afford disubstituted derivatives .

Table 2: Representative Reaction Yields

| Starting Material | Product | Yield (%) |

|---|---|---|

| 4-Fluorobenzoic acid | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |

| 3-Methylbenzoic acid | 2-(4-Chlorophenyl)-5-(m-tolyl)-1,3,4-oxadiazole | 87 |

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent orientation.

-

Mass Spectrometry: HRMS validates molecular weight within 1 ppm error.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for pharmacological studies.

Future Perspectives

Optimizing one-pot syntheses could reduce step counts and improve yields (>90%). Computational studies to predict binding affinities for COX-2 and caspase-3 may guide structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume